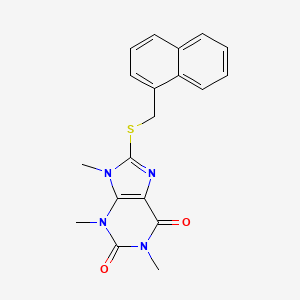

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Description

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a trisubstituted purine-2,6-dione derivative characterized by methyl groups at positions 1, 3, and 9, and a naphthalen-1-ylmethylsulfanyl moiety at position 6. This compound belongs to a broader class of purine-2,6-diones studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties . Its structural uniqueness lies in the bulky naphthalene-based substituent, which distinguishes it from simpler derivatives with phenyl, methoxy, or alkyl groups at position 7.

Properties

Molecular Formula |

C19H18N4O2S |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |

InChI |

InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)23(3)19(25)22(16)2)20-18(21)26-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |

InChI Key |

UXWWMJLDUXSUMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the naphthalene moiety through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological properties, making it a candidate for drug development. Notable activities include:

- Anti-inflammatory Effects : Research has indicated that derivatives of purine compounds, including this one, demonstrate significant anti-inflammatory activity. A study highlighted the synthesis of new purine-dione derivatives that showed promising results in reducing inflammation compared to standard anti-inflammatory drugs like indomethacin .

- Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been investigated. It is believed that the naphthalenylmethylsulfanyl group enhances its interaction with biological targets involved in cancer progression .

Caffeine Analogs

As a derivative related to caffeine, 1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can be studied for its stimulant effects. The structural modifications may lead to variations in pharmacokinetics and pharmacodynamics compared to caffeine itself, potentially resulting in fewer side effects or enhanced therapeutic profiles .

Bronchodilator Activity

Given its structural similarity to known bronchodilators like theophylline, this compound may exhibit respiratory benefits. Its application in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD) is an area of ongoing research .

Table 1: Summary of Biological Activities

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions. Researchers have developed methods to create this compound efficiently while ensuring high yields and purity levels. Techniques such as chromatography and spectroscopic methods (NMR, MS) are employed to confirm the structure and composition of the synthesized products .

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the purine core can mimic natural nucleotides, affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Biological Activity

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various purines and has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a purine core with specific methyl and naphthyl substitutions that contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various enzymes and its potential therapeutic effects. Key areas of research include:

1. Enzyme Inhibition:

- Xanthine Oxidase Inhibition: Similar compounds have shown to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that leads to the formation of uric acid. Inhibition of XO can be beneficial in conditions like gout and hyperuricemia .

- Purine Nucleoside Phosphorylase (PNP): Some studies suggest that purine derivatives can exhibit allosteric inhibition on PNP, which plays a critical role in purine salvage pathways. This inhibition could lead to altered metabolism of nucleotides .

2. Antioxidant Activity:

- The antioxidant properties of purine derivatives are well-documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress .

3. Antimicrobial Properties:

- Research indicates that certain naphthalene-containing purines exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections .

Research Findings and Case Studies

Several studies have documented the biological effects of related compounds, providing insights into the potential activities of this compound.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione derivatives?

Synthesis typically involves sequential alkylation and substitution reactions. For example, thiol-functionalized intermediates can be generated using carbon disulfide and potassium hydroxide, followed by alkylation with naphthalen-1-ylmethyl groups. Modifications at the 8-position often utilize nucleophilic substitution or Mitsunobu reactions to introduce sulfanyl groups. Purine-2,6-dione scaffolds are built via cyclization of pyrimidine precursors with appropriate amines .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

- GC-MS : For molecular weight confirmation and fragmentation pattern analysis (e.g., molecular ion peaks at m/z 388.16 for related analogs) .

- NMR Spectroscopy : H and C NMR resolve substituent positions, such as methyl groups at positions 1, 3, and 9, and the naphthalenylmethylsulfanyl moiety at position 8 .

- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (<1 ppm error) and molecular formula .

Q. What in vitro models are suitable for initial screening of chemopreventive activity?

- Vibrio harveyi strains BB7X and BB7M : Detect mutagenicity and chemopreventive action via bioluminescence assays. Non-mutagenic derivatives with strong chemopreventive activity are prioritized .

- DPPH radical scavenging assays : Assess antioxidant potential, though low activity may necessitate mechanistic follow-up (e.g., enzyme inhibition or signaling pathway modulation) .

Advanced Research Questions

Q. How can molecular docking predict the inhibitory activity of this compound against protein kinase CK2?

Molecular docking (e.g., AutoDock Vina) models interactions between the compound and CK2’s ATP-binding pocket. Key steps:

- Target Preparation : Use CK2’s crystal structure (PDB: 3AT2) and remove water molecules.

- Ligand Optimization : Generate 3D conformers of the compound and assign partial charges.

- Binding Analysis : Identify hydrogen bonds with Lys68/Glu81 and hydrophobic interactions with Val66/Ile174. Validate predictions with in vitro IC values (e.g., 8.5 µM for analogs) .

Q. How do structural modifications at the 7th position influence enzyme inhibitory activity?

Substituents at position 7 significantly impact CK2 inhibition:

Q. How can contradictory metabolic stability data between derivatives be resolved?

- Comparative Metabolic Profiling : Use Cunninghamella models to assess biotransformation pathways. For example, methyl or methoxy groups at position 8 enhance stability, while unsubstituted analogs undergo rapid oxidation .

- Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) to guide structural optimization .

Q. What assays evaluate target specificity for TRPA1 antagonism versus PDE4B/PDE7A inhibition?

- TRPA1 Calcium Flux Assays : Measure inhibition of allyl isothiocyanate-induced Ca influx in HEK293 cells expressing human TRPA1.

- PDE4B/PDE7A Enzymatic Assays : Use fluorescent cAMP analogs (e.g., IMAP) to quantify phosphodiesterase activity. Differentiate selectivity via IC ratios (e.g., compound 17 vs. 31 in Table 1) .

Q. How are structure-activity relationships (SAR) developed for purine-2,6-dione derivatives?

- Positional Scanning : Systematically vary substituents at positions 1, 3, 7, 8, and 9.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors/acceptors, aromatic rings) using software like Schrödinger’s Phase. Correlate with bioactivity data to prioritize analogs .

Methodological Challenges

Q. What strategies address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 7-position to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.